molecular formula C10H9BrN4O2 B6149890 ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1406499-26-0

ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6149890
CAS No.: 1406499-26-0
M. Wt: 297.1
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Description

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol. This compound is characterized by its bromopyridine and triazole functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromopyridin-3-ylamine and ethyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethyl 5-(5-aminopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents.

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: this compound can be oxidized to form 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid.

  • Amines: Reduction of the bromine atom can yield ethyl 5-(5-aminopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate.

  • Nucleophilic Substitution Products: Various nucleophiles can replace the bromine atom, resulting in a range of derivatives.

Scientific Research Applications

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

  • Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups. Similar compounds include:

  • Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound has a different functional group arrangement, leading to different reactivity and applications.

  • Ethyl (5-bromopyridin-3-yl)carbamate: Another related compound with distinct chemical properties and uses.

Properties

CAS No.

1406499-26-0

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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